2-(6-Methoxypyridin-2-YL)ethanamine

Description

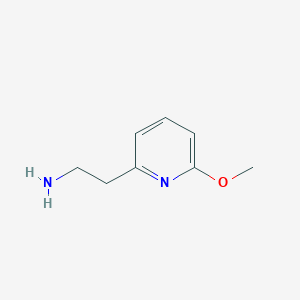

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBZWISZCKYJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306804 | |

| Record name | 6-Methoxy-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194658-15-6 | |

| Record name | 6-Methoxy-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194658-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 2 6 Methoxypyridin 2 Yl Ethanamine

Precursor-Based Synthetic Routes

The construction of 2-(6-methoxypyridin-2-yl)ethanamine hinges on the strategic manipulation of functional groups on the pyridine (B92270) ring. Two prominent approaches, catalytic hydrogenation and reductive amination, are central to its synthesis, starting from readily available precursors.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a direct method for the synthesis of this compound from a nitrile precursor, 2-(6-methoxypyridin-2-yl)acetonitrile. This reaction involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and selectivity. For instance, the use of a rhodium-based catalyst has been reported for the hydrogenation of related pyridine derivatives, highlighting the versatility of catalytic systems.

Table 1: Illustrative Catalytic Hydrogenation Parameters for Nitrile Reduction

| Parameter | Typical Conditions |

| Catalyst | Raney Ni, Pd/C, PtO₂ |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF) |

| Hydrogen Pressure | 1 - 50 atm |

| Temperature | 25 - 100 °C |

| Substrate | 2-(6-methoxypyridin-2-yl)acetonitrile |

Note: This table presents generalized conditions for nitrile hydrogenation and specific optimization would be required for the synthesis of this compound.

Reductive Amination Strategies

Reductive amination provides a powerful and versatile route to this compound, typically starting from a carbonyl compound such as 2-(6-methoxypyridin-2-yl)acetaldehyde or a related ketone. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the carbonyl compound with an amine source (often ammonia (B1221849) or an ammonium (B1175870) salt), followed by in-situ reduction to the desired amine.

A significant advancement in this area is the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. Research has demonstrated the use of a ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate (B77799) as the nitrogen source, to produce chiral primary amines with excellent enantioselectivity and yield aksci.com. While this specific example leads to a chiral α-methylbenzylamine derivative, the principle is directly applicable to the synthesis of the target compound from 2-(6-methoxypyridin-2-yl)acetaldehyde.

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation.

Table 2: Key Reagents in Reductive Amination

| Reagent Type | Examples | Role in Reaction |

| Carbonyl Precursor | 2-(6-methoxypyridin-2-yl)acetaldehyde | Provides the carbon skeleton |

| Amine Source | Ammonia, Ammonium acetate (B1210297), Ammonium trifluoroacetate | Provides the nitrogen atom |

| Reducing Agent | NaBH₄, NaBH₃CN, H₂/Catalyst | Reduces the imine intermediate |

| Catalyst (for hydrogenation) | Ru(OAc)₂{(S)-binap}, Pd/C, PtO₂ | Facilitates the reduction step |

Alkylation Reactions in the Synthesis of Related Pyridine-Ethanamine Derivatives

Alkylation reactions are fundamental in the synthesis of various pyridine derivatives and can be conceptually applied to the synthesis of precursors for this compound. For instance, the synthesis of 2-(2-dimethylaminoethylamino)-6-methoxypyridine has been achieved through the reaction of 2-(2-dimethylaminoethylamino)-6-chloropyridine with sodium methoxide (B1231860) prepchem.com. This demonstrates a nucleophilic aromatic substitution where a methoxy (B1213986) group is introduced onto the pyridine ring.

Furthermore, the direct C-H alkylation of pyridines is a challenging but increasingly feasible area of research. While not a direct route to the ethanamine side chain, these methods allow for the functionalization of the pyridine core, which could be a key step in a multi-step synthesis of complex derivatives.

Process Optimization for Yield and Purity in this compound Production

Optimizing the synthesis of this compound is crucial for its large-scale production, focusing on maximizing yield and ensuring high purity. A systematic approach to process optimization involves the investigation of several key reaction parameters.

For a typical synthesis, such as reductive amination, the following factors would be scrutinized:

Stoichiometry of Reagents: The molar ratios of the carbonyl precursor, amine source, and reducing agent are critical. An excess of one reagent may lead to side reactions or purification challenges.

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates. Common solvents include alcohols (methanol, ethanol) and ethers (THF, 2-MeTHF).

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities. Optimization aims to find the ideal balance for complete conversion with minimal side-product formation.

Catalyst Loading and Type (for catalytic processes): In catalytic hydrogenation or reductive amination, the amount and nature of the catalyst directly influence the reaction's efficiency and cost-effectiveness.

Work-up and Purification: The method of isolating and purifying the final product is critical for achieving the desired purity. This may involve extraction, distillation, or chromatography. A study on the optimization of levobupivacaine (B138063) hydrochloride synthesis highlighted the importance of solvent screening during purification to improve yield and purity mdpi.com.

Table 3: Parameters for Process Optimization of this compound Synthesis

| Parameter | Objective of Optimization |

| Reactant Concentration | Maximize throughput and minimize solvent usage. |

| Temperature | Achieve optimal reaction rate while minimizing degradation and side reactions. |

| Pressure (for hydrogenation) | Ensure efficient reduction without requiring specialized high-pressure equipment. |

| Agitation Speed | Ensure homogeneity in heterogeneous reactions (e.g., with solid catalysts). |

| pH Control | Maintain the optimal pH for imine formation and reduction stability. |

Emerging Synthetic Techniques for Pyridine-Ethanamine Derivatives (e.g., Continuous Flow Chemistry)

Continuous flow chemistry is an emerging technology with significant potential for the synthesis of pyridine-ethanamine derivatives, offering advantages in terms of safety, scalability, and process control. In a flow reactor, reagents are continuously pumped through a heated and/or pressurized tube or channel, where the reaction occurs.

This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. The small reaction volumes at any given time enhance safety, particularly for highly exothermic or hazardous reactions.

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the successful application of this technology to the synthesis of other complex heterocyclic molecules, such as imidazo[1,2-a]pyridines, demonstrates its feasibility nih.gov. The development of a continuous flow process for the synthesis of this compound could involve the integration of the reductive amination or catalytic hydrogenation steps into a flow reactor system.

Chemical Reactivity and Transformation Pathways of 2 6 Methoxypyridin 2 Yl Ethanamine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system. This deficiency, caused by the electronegative nitrogen atom, generally makes the ring less susceptible to electrophilic attack compared to benzene (B151609).

The pyridine ring in 2-(6-Methoxypyridin-2-YL)ethanamine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This effect is analogous to that seen in nitrobenzene. uoanbar.edu.iq Consequently, reactions like nitration and halogenation require harsh conditions to proceed. uoanbar.edu.iq

However, the presence of the methoxy (B1213986) group (-OCH3) at the 6-position influences the ring's reactivity. The methoxy group is an electron-donating group through resonance and can help facilitate electrophilic substitution. brainly.com It directs incoming electrophiles primarily to the positions ortho and para to itself. In the case of 2-methoxypyridine, this directing effect favors substitution at the 3- and 5-positions. brainly.comreddit.com Therefore, for this compound, electrophilic attack is anticipated to occur preferentially at the carbon atoms of the pyridine ring, guided by the activating methoxy group.

| Reaction Type | Reactivity of Pyridine Nucleus | Influence of Substituents | Predicted Outcome |

| Electrophilic Aromatic Substitution | Generally deactivated due to the electronegative nitrogen atom. uoanbar.edu.iq | The 6-methoxy group is electron-donating, activating the ring and directing substitution. brainly.com | Substitution occurs under specific conditions, primarily at the 3- or 5-position. |

Reactivity of the Ethanamine Moiety

The primary amine group of the ethanamine side chain is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it nucleophilic and basic. wikipedia.org

The ethanamine moiety readily participates in nucleophilic substitution reactions where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks electron-deficient centers, such as the carbon atom in a halogenoalkane. chemguide.co.ukchemguide.co.uk

The reaction with a primary halogenoalkane, like bromoethane (B45996), proceeds in two stages. Initially, a simple nucleophilic attack by the amine on the bromoethane forms a secondary ammonium (B1175870) salt (in this case, an ethyl-[2-(6-methoxypyridin-2-yl)ethyl]ammonium bromide salt). chemguide.co.uk In the presence of a base, or excess amine, a proton is removed from the nitrogen to yield the free secondary amine. chemguide.co.ukchemguide.co.uk This reaction is an example of an SN2 mechanism. chemguide.co.uk A significant challenge in this reaction is the potential for further alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uk

Alkylation of the ethanamine moiety involves the formation of new carbon-nitrogen bonds, leading to secondary, tertiary, or even quaternary ammonium salts. wikipedia.org The reaction with alkyl halides is a common method, but it can be difficult to control and often yields a mixture of products because the newly formed secondary amine can also react with the alkylating agent. wikipedia.orgtandfonline.com

To achieve selective mono-alkylation, specific strategies have been developed. One approach involves using the amine hydrobromide salt and an alkyl bromide under conditions of controlled deprotonation, which ensures the reactant primary amine is selectively made available for reaction while the secondary amine product remains protonated and unreactive. rsc.org Another method uses specific solvent and base combinations, such as potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), to influence the reaction's outcome. tandfonline.com Alternatively, N-alkylation can be achieved using alcohols as alkylating agents in the presence of a suitable catalyst, following a hydrogen auto-transfer (HAT) pathway. rsc.org

| Alkylation Method | Alkylating Agent | Conditions | Primary Product |

| Direct Alkylation | Alkyl Halide | Standard conditions | Mixture of secondary and tertiary amines. wikipedia.org |

| Controlled Deprotonation | Alkyl Bromide | Amine hydrobromide salt, controlled base. rsc.org | Mono-alkylated secondary amine. rsc.org |

| DMSO/K2CO3 System | Alkyl Halide | DMSO solvent, K2CO3 base. tandfonline.com | Selectively mono- or di-alkylated amines. tandfonline.com |

| Catalytic HAT | Primary/Secondary Alcohol | Homogeneous Cobalt(II) catalyst. rsc.org | N-alkylated amine. rsc.org |

The primary amine of this compound can react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.com The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This forms an unstable tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., a chloride ion) to form the stable N-substituted amide. youtube.com For instance, reacting this compound with a compound like ethanoyl chloride would yield N-[2-(6-methoxypyridin-2-yl)ethyl]acetamide.

Reductive amination is a powerful method for forming new carbon-nitrogen bonds, and this compound, as a primary amine, is an ideal substrate for synthesizing secondary amines. scienceinfo.comchemistrysteps.com The process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. scienceinfo.comchemistrysteps.com This imine is then reduced in situ by a reducing agent to the corresponding secondary amine. scienceinfo.com

This method avoids the over-alkylation problems associated with direct alkylation using alkyl halides. scienceinfo.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the protonated imine (iminium ion) over the initial carbonyl compound. scienceinfo.comorganic-chemistry.org Catalytic hydrogenation can also be used for the reduction step. acs.org This application allows for the attachment of a wide variety of alkyl groups to the nitrogen atom of the ethanamine moiety, starting from diverse aldehydes and ketones. acs.orgnih.gov

| Reactant | Intermediate | Reducing Agent | Final Product |

| Aldehyde or Ketone | Imine / Iminium Ion scienceinfo.com | NaBH3CN, NaBH(OAc)3, H2/Catalyst scienceinfo.comacs.org | Secondary Amine |

Oxidation and Reduction Processes

The presence of a primary amine and a pyridine ring in this compound allows for a range of oxidation and reduction reactions, leading to the formation of N-oxides and various amine derivatives.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid or a metal catalyst. arkat-usa.org For instance, the oxidation of various pyridine derivatives to their respective N-oxides has been successfully achieved using 30% aqueous hydrogen peroxide in the presence of a catalytic amount of methyltrioxorhenium (MTO). arkat-usa.org Another effective reagent is sodium percarbonate, which serves as a stable and efficient oxygen source for the N-oxidation of tertiary nitrogen compounds in the presence of rhenium-based catalysts. The reaction conditions for these transformations are generally mild.

The general reaction for the N-oxidation of a pyridine derivative can be represented as follows:

Figure 1: General reaction scheme for the formation of a pyridine N-oxide.

It is important to note that the primary amine group in this compound could also be susceptible to oxidation. Therefore, careful selection of reaction conditions and, if necessary, the use of a protecting group for the amine function would be crucial to achieve selective N-oxidation of the pyridine ring.

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for its conversion into a wide range of amine derivatives, including amides and more complex secondary or tertiary amines.

One notable transformation is the conversion to chiral amine derivatives through asymmetric reductive amination. While direct reductive amination of this compound would extend the carbon chain, a closely related and highly relevant process is the asymmetric reductive amination of 2-acetyl-6-methoxypyridine (B1282506) to yield chiral 1-(6-methoxypyridin-2-yl)ethan-1-amine. acs.org This reaction demonstrates a powerful method for creating stereocenters adjacent to the pyridine ring.

In a study on the highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, 2-acetyl-6-methoxypyridine was used as a model substrate. acs.org The reaction, catalyzed by a ruthenium-based complex, Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate (B77799) as the nitrogen source, yielded (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine with high enantioselectivity. acs.org

| Catalyst | Nitrogen Source | Solvent | H₂ Pressure | Temperature | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | 90 °C | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | >94% | acs.org |

| Ru(OAc)₂{(S)-binap} | Ammonium acetate (B1210297) | THF | 0.8 MPa | 90 °C | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | Lower ee | acs.org |

| Ru(OAc)₂{(S)-binap} | Ammonium salicylate | THF | 0.8 MPa | 90 °C | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | Lower ee | acs.org |

Furthermore, the primary amine of this compound can undergo acylation reactions to form amides. This is a fundamental transformation in organic synthesis, often achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. mdpi.com

Coupling Reactions in Organic Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. While direct participation of this compound in these reactions would typically require prior functionalization (e.g., halogenation of the pyridine ring), its derivatives are excellent candidates for such transformations.

The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides or triflates and an amine in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could, in principle, be coupled with various amines through this methodology. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide range of substrates under mild conditions.

Similarly, the Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. A borylated or halogenated derivative of this compound could be a valuable building block in the synthesis of more complex molecules through this reaction. For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been reported, which could serve as a precursor for Suzuki coupling reactions. nih.gov

| Coupling Reaction | Typical Substrates | Catalyst System | General Application |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halides/Triflates + Amines | Pd Catalyst + Phosphine Ligand + Base | Formation of C-N bonds |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides/Triflates + Organoboron Compounds | Pd Catalyst + Ligand + Base | Formation of C-C bonds |

The reactivity of the pyridine ring in these coupling reactions is influenced by the position of the leaving group and the electronic nature of the substituents. The methoxy group at the 6-position of the pyridine ring in the target compound would likely influence the reactivity and regioselectivity of such coupling reactions.

Coordination Chemistry and Ligand Design with 2 6 Methoxypyridin 2 Yl Ethanamine and Its Derivatives

Coordination Modes and Geometries

The coordination behavior of 2-(6-Methoxypyridin-2-YL)ethanamine and its analogues is dictated by the arrangement of its donor atoms and the nature of the substituents on the pyridyl ring. These factors influence the denticity of the ligand and the stereochemistry of the resulting metal complexes.

Bidentate and Tridentate Ligand Applications

Ligands based on the 2-(pyridin-2-yl)ethylamine framework can act as either bidentate or tridentate donors. In its simplest form, the ligand can coordinate to a metal center through the pyridyl nitrogen and the terminal amino group, forming a stable five-membered chelate ring. This bidentate coordination is a common motif in coordination chemistry.

However, the introduction of substituents on the amine nitrogen can lead to tridentate coordination. For instance, derivatives such as N,N-bis(pyridin-2-ylmethyl)amine and its substituted analogues readily act as tridentate ligands, coordinating through the two pyridyl nitrogens and the central amine nitrogen. This creates a facial or meridional geometry around the metal center, depending on the steric and electronic constraints of the ligand and the preferred coordination geometry of the metal ion. While specific studies on this compound are limited, the behavior of related structures strongly suggests its potential to form both bidentate and, upon N-substitution, tridentate complexes.

Influence of Substituents on Coordination Stereochemistry and Metal-Ligand Interactions

Substituents on the pyridine (B92270) ring and the amine donor play a crucial role in determining the stereochemistry and the nature of metal-ligand interactions. The 6-methoxy group in this compound is expected to exert a significant electronic effect. As an electron-donating group, the methoxy (B1213986) substituent increases the electron density on the pyridine ring, enhancing its basicity and its ability to coordinate to a metal center.

Research on related ligands, such as those with a 6-methyl substituent, has shown that the steric bulk at this position can influence the geometry of the resulting complex. For example, in copper(I) complexes with N,N-bis(6-methylpyridin-2-ylmethyl)amine tridentate ligands, the methyl groups can create a specific steric environment around the metal center, affecting its reactivity. Similarly, the methoxy group in this compound, while electronically distinct, would also introduce steric constraints that influence the coordination sphere.

Metal Complex Formation and Characterization

The formation of metal complexes with this compound and its derivatives leads to species with interesting structural and reactive properties, particularly with copper.

Copper Complexes and Dioxygen Reactivity

The study of copper complexes with pyridyl-containing ligands is of significant interest due to their relevance to biological systems, such as copper-containing enzymes that activate dioxygen. The electronic and steric properties of the ligand play a critical role in modulating the reactivity of the copper center towards O₂.

The reaction of copper(I) complexes with dioxygen can lead to the formation of different copper-dioxygen adducts, most notably peroxo and bis(μ-oxo) species. The equilibrium between these two forms is sensitive to the ligand environment. Electron-donating substituents on the pyridine ring, such as the methoxy group, are expected to favor the formation of the higher-valent bis(μ-oxo)dicopper(III) species by stabilizing the higher oxidation state of the copper centers.

Studies on related tridentate ligands have shown that subtle changes in the ligand structure can shift the equilibrium between the (μ-η²:η²-peroxo)dicopper(II) and the bis(μ-oxo)dicopper(III) core. For instance, increasing the electron-donating ability of the ligand can favor the formation of the bis(μ-oxo) species.

| Ligand Type | Resulting Copper-Dioxygen Species | Key Influencing Factor |

| Tridentate Pyridyl-amine | (μ-η²:η²-peroxo)dicopper(II) | Less electron-donating substituents |

| Tridentate Pyridyl-amine | Bis(μ-oxo)dicopper(III) | More electron-donating substituents |

This table illustrates the general trend observed for related ligand systems.

In addition to dinuclear species, the reaction of copper complexes with dioxygen can also lead to the formation of trinuclear copper intermediates. These species, often involving bridging oxo or hydroxo ligands, represent a fascinating area of copper-dioxygen chemistry. The formation of such clusters is highly dependent on the ligand architecture and the reaction conditions. While not specifically documented for this compound, the propensity of pyridylethylamine ligands to support various nuclearities in copper complexes suggests that trinuclear intermediates could be accessible under appropriate conditions. The flexible nature of the ethylamine (B1201723) backbone, combined with the coordinating ability of the pyridyl group, can facilitate the assembly of multiple metal centers.

Kinetic Analysis of Oxygenation Reactions

The reaction of copper(I) complexes with dioxygen (O₂) supported by Pye-type ligands has been shown to form various copper-oxygen species, including (μ-η²:η²-peroxido)dicopper(II) and bis(μ-oxo)dicopper(III) complexes. researchgate.net The rates of formation and the nature of the resulting species are highly dependent on the substituents on the Pye ligand. researchgate.netacs.org

Detailed kinetic analysis of the oxygenation of sulfides by a bis(μ-oxo)dicopper(III) complex supported by an N-ethyl-N-[2-(2-pyridyl)ethyl]-α,α-dideuteriobenzylamine ligand revealed a two-step mechanism. researchgate.net This process involves a rapid initial association of the substrate with the copper-oxo complex, followed by a slower intramolecular oxygen atom transfer step. researchgate.net The electronic properties of substituents on the pyridyl ring significantly influence the kinetics, with electron-donating groups generally affecting the stability and reactivity of the copper-dioxygen adducts. acs.org For instance, studies on tris(2-pyridylmethyl)amine (B178826) ligands showed that methoxy-substituted ligands enhance the thermal stability of superoxo- and peroxo-copper complexes compared to their unsubstituted counterparts. acs.org

Table 1: Kinetic Parameters for Oxygenation Reactions of Analogous Copper Complexes Note: This table presents representative data for analogous systems to illustrate typical kinetic behavior.

| Ligand System | Reaction Studied | Key Kinetic Finding | Reference |

|---|---|---|---|

| Cu(I) with N-ethyl-N-[2-(2-pyridyl)ethyl]-α,α-dideuteriobenzylamine | Sulfide Oxygenation | Two-step mechanism: substrate association (k₁) followed by intramolecular O-atom transfer (k₂). | researchgate.net |

| Cu(I) with tris(4-R-2-pyridylmethyl)amine (R = H, Me, tBu, MeO) | O₂ Adduct Formation | Ligand electronic effects modulate reaction rates and stability of Cu-O₂ species. | acs.org |

Palladium Complexes in Catalysis

Palladium complexes are renowned for their extensive applications in catalysis, particularly in cross-coupling and oxidation reactions. While specific catalytic studies centered on palladium complexes of this compound are not prominent in the literature, the broader class of substituted pyridine ligands is widely used.

For example, a palladium(II) acetate (B1210297) complex featuring 2,5-dimesitylpyridine, Pd(OAc)₂(2,5-Mes₂py)₂, has been identified as a precatalyst for the aerobic C-H bond olefination of benzene (B151609) at elevated temperatures. nih.gov This highlights the capacity of palladium complexes with sterically demanding pyridine ligands to facilitate challenging catalytic transformations. The coordination of the pyridine nitrogen to the palladium center is a key feature, modulating the electronic properties and reactivity of the metal.

In a different application, palladium(II) complexes with Schiff base ligands derived from hydrazones have demonstrated significant cytotoxic activity against cancer cell lines, with their efficacy being superior to the free ligand. rsc.org This suggests that the coordination to palladium(II) enhances the biological activity of the organic scaffold. rsc.org Given that this compound is a bidentate N,N-donor ligand, its palladium complexes would be expected to form stable chelates, which could be explored in various catalytic fields, from cross-coupling to oxidation and potentially medicinal applications.

Other Transition Metal Coordination

The coordination chemistry of pyridyl-amine ligands extends beyond copper and palladium to a wide array of transition metals. The bidentate N,N-donor set of this compound makes it an effective chelating ligand for numerous metal ions. Studies on analogous ligands provide a blueprint for the expected coordination behavior.

N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine, a related tridentate ligand, forms stable complexes with chromium(III), manganese(II), nickel(II), and cadmium(II). nih.gov In the case of chromium, coordination occurs in a side-on fashion, while with Mn(II), Ni(II), and Cd(II), the ligand coordinates via the nitrogen atoms. nih.gov Furthermore, reaction with cobalt(II) nitrate (B79036) leads to the reduction of the hydroxylamine (B1172632) and subsequent chelation to form a dinitrocobalt(II) complex. nih.gov

Other substituted pyridine ligands have also been extensively studied. 2-(Arylazo)pyridines coordinate with a variety of transition metals, forming complexes where the ligand can exist in multiple valence states due to its redox-active azo group. rsc.org Encumbered ligands like 2,5-dimesitylpyridine have been used to stabilize low-coordinate complexes of monovalent copper and silver, as well as divalent cobalt. nih.gov These examples underscore the versatility of the substituted pyridine motif in stabilizing a range of metal ions in various oxidation states and coordination geometries.

Table 2: Examples of Transition Metal Complexes with Related Pyridine-Containing Ligands

| Metal Ion | Ligand | Complex Type | Reference |

|---|---|---|---|

| Cr(III), Mn(II), Ni(II), Cd(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Mononuclear Complexes | nih.gov |

| Co(II) | N,N-bis(2-{pyrid-2-ylethyl})amine | [Co(L)(NO₂)₂] | nih.gov |

| Cu(I), Ag(I) | 2,5-dimesitylpyridine | [M(L)₂]OTf | nih.gov |

Spectroscopic and Structural Elucidation of Metal-Ligand Complexes

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of metal complexes. Although a crystal structure for a complex containing the specific ligand this compound is not available in the reviewed literature, structural data from closely related systems offer valuable predictive power.

For instance, the crystal structures of several copper(II) complexes with tridentate pyridylmethylamine ligands bearing a carboxy group have been determined. researchgate.net Complexes of N,N-bis(2-pyridylmethyl)phenylmethylamine derivatives were found to adopt a square pyramidal geometry. researchgate.net This geometry is common for five-coordinate Cu(II) and is a likely possibility for complexes of this compound, which could coordinate in a bidentate fashion with other co-ligands occupying the remaining sites.

Table 3: Representative Crystallographic Data for an Analogous Cu(II) Complex Note: Data for a Cu(II) complex of 2-{[bis(2-pyridylmethyl)amino]methyl}benzoic acid (L²) is presented as a representative example.

| Parameter | [Cu(L²)Cl]Cl |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Square Pyramidal |

| Key Feature | Intramolecular interaction between the carboxy group and the copper ion was suggested in solution. |

| Reference | researchgate.net |

Spectroscopic Characterization Techniques (e.g., UV-vis)

Spectroscopic techniques are indispensable for characterizing metal-ligand complexes in solution and probing their electronic structure. UV-visible (UV-vis) spectroscopy is particularly useful for observing d-d electronic transitions of the metal ion and charge-transfer bands between the metal and the ligand.

For copper(II) complexes with related pyridylalkylamine and histidine-containing ligands, the UV-vis spectra typically display a broad d-d transition band in the visible region (around 550-600 nm). researchgate.net The position and intensity of this band are sensitive to the coordination geometry and the nature of the donor atoms. For example, the involvement of deprotonated amide nitrogens in coordination often leads to a blue-shift of the d-d band. researchgate.net

In addition to the d-d bands, metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer transitions can appear, often at higher energies in the UV region. The pyridine ring of this compound has π-systems that can participate in such transitions. Upon coordination to a metal ion, shifts in the ligand's internal π→π* and n→π* transitions are also expected. Kinetic studies of copper complexes have utilized stopped-flow UV-vis spectroscopy to monitor the rapid formation and decay of colored copper-dioxygen intermediates. acs.org

Table 4: Typical UV-vis Absorption Maxima for Analogous Copper(II) Complexes

| Ligand System | Coordination Environment | λ_max (nm) | Assignment | Reference |

|---|---|---|---|---|

| Ac-(His)₆-NH₂ | {2N_im, 2N⁻_amide} | 553 | d-d transition | researchgate.net |

Role of 2 6 Methoxypyridin 2 Yl Ethanamine As a Building Block in Advanced Organic Synthesis

Precursor for Complex Organic Architectures

The inherent structural attributes of 2-(6-Methoxypyridin-2-YL)ethanamine make it an ideal precursor for the elaboration of complex organic molecules. The molecule is characterized by a methoxypyridine ring, which provides a key heterocyclic core, and a primary amine on an ethyl side chain, which serves as a versatile point of chemical modification. The pyridine (B92270) nitrogen and the methoxy (B1213986) group can also influence the reactivity and physicochemical properties of the parent molecule and its derivatives.

The primary amine functionality of this compound is a particularly useful synthetic handle. It can readily participate in a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex structures. Common reactions involving the primary amine include:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides. This is a fundamental transformation in medicinal chemistry for linking different molecular fragments.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the introduction of a wide range of substituents on the nitrogen atom.

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides, another important functional group in bioactive molecules.

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, respectively, which are often found in pharmacologically active compounds.

The methoxypyridine core itself can be subject to further functionalization. The methoxy group can potentially be cleaved to reveal a hydroxypyridine, which can then be used for further reactions. The pyridine ring can also undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents. This allows for the introduction of additional functional groups directly onto the heterocyclic core, further increasing the molecular complexity.

The strategic combination of these transformations allows chemists to build upon the this compound scaffold to create intricate, three-dimensional molecules with the potential for specific biological activities or material properties.

| Reaction Type | Reactant | Functional Group Formed | Significance in Complex Molecule Synthesis |

| Acylation | Carboxylic Acid / Acid Chloride | Amide | Linkage of molecular fragments, common in peptides and pharmaceuticals. |

| Reductive Amination | Aldehyde / Ketone | Secondary / Tertiary Amine | Introduction of diverse substituents on the nitrogen atom. |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Incorporation of a key pharmacophore found in many drugs. |

| Urea Formation | Isocyanate | Urea | Creation of hydrogen-bonding motifs important for receptor binding. |

Synthesis of Combinatorial Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as a library, which can then be screened for desired properties. The use of versatile building blocks is central to the success of combinatorial synthesis, and this compound is well-suited for this purpose.

In the context of combinatorial library synthesis, this compound can be utilized as a central scaffold to which a variety of "R-groups" can be attached. By systematically reacting the primary amine of the scaffold with a diverse set of building blocks (e.g., a collection of different carboxylic acids, aldehydes, or sulfonyl chlorides), a large library of compounds with a common core but varied peripheral functionality can be generated.

This approach can be carried out using either solid-phase or solution-phase parallel synthesis techniques. In solid-phase synthesis, the this compound scaffold could be attached to a solid support, allowing for the use of excess reagents and simplified purification. In solution-phase synthesis, the reactions are carried out in parallel in individual reaction vessels, often with the aid of automated liquid handling systems.

The resulting combinatorial library can then be screened for biological activity in high-throughput screening (HTS) assays. The structural diversity introduced by the different R-groups can lead to the identification of "hit" compounds with promising activity, which can then be further optimized in a process known as lead optimization. The modular nature of combinatorial synthesis, enabled by building blocks like this compound, significantly accelerates the early stages of drug discovery.

| Combinatorial Approach | Key Feature | Role of this compound | Example of Diversity Element |

| Parallel Synthesis | Each compound is synthesized in a separate reaction vessel. | Can be used as a common starting material in each vessel. | A different carboxylic acid is added to each vessel for acylation. |

| Split-and-Pool Synthesis | Portions of the solid support are combined and then split for subsequent reaction steps. | Can be attached to the solid support as the initial scaffold. | A mixture of aldehydes is used in a reductive amination step. |

Development of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry, as they form the core of a vast number of natural products and synthetic drugs. This compound can serve as a valuable starting material for the construction of novel heterocyclic systems.

The primary amine and the pyridine ring of this compound can both participate in cyclization reactions to form new rings. For example, the primary amine can be used as a nucleophile in reactions with bifunctional electrophiles to construct new heterocyclic rings fused to or appended to the existing pyridine core.

Some potential strategies for the development of novel heterocyclic systems from this compound include:

Pictet-Spengler Reaction: Reaction of the ethanamine with an aldehyde or ketone could, in principle, be used to construct a tetrahydro-β-carboline-like system, although the electron-richness of the pyridine ring would be a key factor in the feasibility of this transformation.

Synthesis of Fused Pyrimidines or Pyrazines: The primary amine could be reacted with appropriate dicarbonyl compounds or their equivalents to build fused six-membered heterocyclic rings.

Formation of Macrocycles: By reacting the amine with a long-chain dicarboxylic acid or other bifunctional linker under high-dilution conditions, it may be possible to construct macrocyclic structures containing the methoxypyridine unit.

The development of novel heterocyclic systems from readily available building blocks like this compound is a vibrant area of research. The unique electronic and steric properties of the resulting heterocyclic scaffolds can lead to the discovery of compounds with novel biological activities and improved pharmacokinetic profiles.

| Target Heterocycle | Potential Synthetic Strategy | Key Reactants for this compound |

| Fused Pyridopyrimidine | Condensation/Cyclization | β-Ketoester or Malonic ester derivative |

| Substituted Piperazine | Double Reductive Amination | Dicarbonyl compound |

| Novel Benzimidazole derivative | Phillips Cyclocondensation | Ortho-phenylenediamine derivative |

Future Directions and Advanced Research Perspectives for 2 6 Methoxypyridin 2 Yl Ethanamine

Computational Chemistry and Molecular Modeling Studies of Reactivity and Interactions

Computational chemistry and molecular modeling are poised to play a pivotal role in elucidating the reactivity and interaction profiles of 2-(6-Methoxypyridin-2-YL)ethanamine. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide profound insights into its electronic structure, conformational preferences, and potential binding modes with biological targets or other molecules.

DFT studies, for instance, can be employed to calculate various molecular properties and reactivity descriptors. Such calculations have been successfully used for other pyridine (B92270) derivatives to understand their behavior. For example, in a study of 2-aminopyridine, DFT with dispersion correction (DFT-D) was used to investigate its absorption and fluorescence properties, as well as the nature of hydrogen bonding in its dimer form. nih.gov Similar studies on this compound could predict its reactivity in different chemical environments and guide the synthesis of new derivatives with tailored properties.

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules, including proteins and membranes. biosynth.com This is particularly relevant in drug discovery, where understanding the dynamic interactions between a ligand and its target is crucial. For instance, MD simulations have been used to support the development of new pyridine-based protein kinase C (PKC) agonists by investigating their orientation and positioning within a lipid bilayer. biosynth.com This approach could be applied to this compound to explore its potential as a modulator of various biological targets. The implementation of explicit pi-pi interaction terms in MD simulations can further enhance the accuracy of these studies, which is significant for aromatic systems like the pyridine ring. google.com

Table 1: Computed Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₈H₁₂N₂O | 152.19 | 0.5 |

| 2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine | C₉H₁₄N₂O | 166.22 | N/A |

| 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine | C₈H₉F₃N₂O | 206.17 | N/A |

Data sourced from PubChem and other chemical suppliers. researchgate.netgoogle.comacs.orgsigmaaldrich.com XLogP3 is a computed measure of hydrophobicity.

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms

Advanced spectroscopic techniques are indispensable for the detailed characterization and elucidation of reaction mechanisms involving this compound. While standard techniques provide basic structural information, more sophisticated methods can offer deeper insights into dynamic processes and transient intermediates.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of complex molecules, including pyridine derivatives. a2bchem.comglpbio.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously assign proton and carbon signals and to determine the connectivity and spatial proximity of atoms within the molecule. For example, HMBC and NOE difference spectra have been instrumental in differentiating regioisomers of pyridines formed in complex reactions. a2bchem.com The application of these techniques to reactions involving this compound could provide crucial information about the structure of products and intermediates.

Furthermore, in-situ spectroscopic methods, which allow for the monitoring of reactions as they occur, are becoming increasingly important for understanding reaction kinetics and mechanisms. chemscene.com For instance, in-situ ¹H-NMR has been used to monitor the reaction between tertiary aromatic amines and α,β-unsaturated carboxylic acids, revealing the presence of stable ion pair intermediates. aksci.com Applying similar in-situ techniques to the synthesis and reactions of this compound could provide a real-time understanding of the chemical transformations, helping to optimize reaction conditions and identify transient species.

Table 2: Key Advanced Spectroscopic Techniques and Their Applications

| Technique | Abbreviation | Application in Studying this compound |

| Heteronuclear Multiple Bond Correlation | HMBC | Elucidating the carbon skeleton and connectivity of reaction products. a2bchem.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Determining the stereochemistry and spatial arrangement of atoms. a2bchem.com |

| In-situ Nuclear Magnetic Resonance | In-situ NMR | Monitoring reaction progress, identifying intermediates, and studying kinetics. aksci.com |

Integration with Materials Science for Novel Functional Materials

The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel functional materials. The pyridine ring can participate in metal coordination and pi-pi stacking interactions, while the primary amine group offers a reactive handle for polymerization or grafting onto surfaces.

While specific examples of the integration of this compound into functional materials are not extensively documented in current literature, the potential applications are vast. Pyridine-containing polymers are known for their interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as components of metal-organic frameworks (MOFs). The methoxy (B1213986) group can further modulate these electronic properties and influence the self-assembly of the resulting materials.

The primary amine of this compound can be utilized in various polymerization reactions, such as the formation of polyamides or polyimides, leading to materials with enhanced thermal stability and mechanical properties. Additionally, this amine group allows for the covalent attachment of the molecule to surfaces, which could be exploited for the development of functionalized nanoparticles, modified electrodes, or biocompatible coatings. For instance, the modification of cellulose (B213188) fibers with molecules containing reactive groups has been shown to improve the mechanical properties of polymer composites. A similar strategy could be envisioned for this compound to create advanced composite materials. Further research is warranted to explore these promising avenues.

Sustainable Synthesis and Green Chemistry Approaches in its Production

The development of sustainable and green chemistry approaches for the production of this compound and its derivatives is a critical area of future research. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. Modern synthetic strategies aim to overcome these limitations by employing more environmentally benign methodologies.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the production of this compound.

Flow chemistry is another promising green technology that enables the continuous production of chemicals in a safer and more efficient manner compared to batch processes. researchgate.netgoogle.com The use of flow reactors can improve heat and mass transfer, allow for precise control over reaction parameters, and facilitate the integration of in-line purification, ultimately leading to higher yields and purity. The synthesis of pyridines in continuous flow microwave reactors has been demonstrated, showcasing a potential route for the sustainable manufacturing of this compound. researchgate.netgoogle.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymes operate under mild conditions, often in aqueous media, and can lead to the production of chiral compounds with high enantiomeric purity. The enzymatic synthesis of pyridine esters has been reported, highlighting the potential for using biocatalysts in the synthesis of this compound and its derivatives.

Table 3: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Potential Application for this compound Production |

| Conventional Batch Synthesis | Well-established procedures | Baseline for process improvement |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficient | Rapid and efficient synthesis of the target compound and its derivatives. |

| Flow Chemistry | Improved safety, better control, higher yields, potential for automation google.com | Continuous and scalable manufacturing with reduced waste. google.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enantioselective synthesis of chiral derivatives. |

Q & A

Q. What are the optimal synthetic routes for 2-(6-methoxypyridin-2-yl)ethanamine?

Methodological Answer: The compound can be synthesized via reductive amination of 6-methoxy-2-pyridinecarbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux conditions. Alternatively, catalytic hydrogenation of the corresponding nitrile intermediate (e.g., 2-(6-methoxypyridin-2-yl)acetonitrile) with Raney nickel or palladium on carbon in ethanol at 50–80°C is effective. Characterization via -NMR (δ 8.0–6.5 ppm for pyridine protons) and LC-MS ([M+H] at m/z 153) is critical for purity validation .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : -NMR in CDCl reveals aromatic protons (pyridine ring) at δ 6.5–8.0 ppm and methoxy singlet at δ 3.8–4.0 ppm. The ethanamine chain shows resonances at δ 2.5–3.5 ppm (CH-NH).

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 152.

- X-ray Crystallography : For structural confirmation, single crystals are grown in ethanol/water (9:1), and SHELXL refinement (via Olex2) provides bond-length and angle data .

Q. What are common reactions involving this compound?

Methodological Answer: The amine group undergoes nucleophilic substitution (e.g., with acyl chlorides to form amides) or Schiff base formation with aldehydes. The pyridine ring is susceptible to electrophilic substitution (e.g., nitration at the 4-position under HNO/HSO). Reductive alkylation using formaldehyde and sodium borohydride yields N-methyl derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For thermochemical accuracy, include exact exchange corrections (e.g., Becke’s 1993 functional) to reduce deviations in atomization energies (<3 kcal/mol). Solvent effects (e.g., PCM for methanol) refine reactivity predictions .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

Methodological Answer: Twinned crystals or weak diffraction (common with flexible ethanamine chains) require high-resolution data (Cu-Kα, λ=1.5418 Å) and SHELXD for phase solving. Disorder in the methoxy group is addressed via PART instructions in SHELXL. Refinement with anisotropic displacement parameters (ADPs) improves thermal motion modeling .

Q. How to analyze regioselectivity in electrophilic substitutions on the pyridine ring?

Methodological Answer: DFT-based Fukui indices () identify electron-rich sites. For nitration, the 4-position (para to methoxy) is favored due to resonance stabilization. Experimental validation via -NMR coupling constants (e.g., J > J) confirms regiochemistry. Contrast with methylpyridine analogs to isolate methoxy effects .

Q. How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Reaction Monitoring : Use in-situ IR (disappearance of nitrile stretch at ~2250 cm) or TLC (silica, ethyl acetate/hexane 1:1) to track intermediates.

- Byproduct Analysis : LC-MS detects over-reduction products (e.g., tertiary amines from excessive hydrogenation).

- Catalyst Optimization : Compare Pd/C vs. Raney nickel efficiency in hydrogenation (e.g., Pd/C gives >90% yield vs. 75% for Ni) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.